molecular formula C25H22FN5O4 B2513020 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1223981-87-0

2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2513020
CAS RN: 1223981-87-0
M. Wt: 475.48
InChI Key: XVFDCRKOEGFZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H22FN5O4 and its molecular weight is 475.48. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Data obtained from in vitro studies revealed that it exhibits good selectivity between cancer cells and normal cells, with an IC50 value greater than 30 μM . Researchers are exploring its mechanism of action and evaluating its efficacy against different types of cancer.

Molecular Docking Studies

Computational approaches, such as molecular docking, can predict the binding affinity of this compound with specific protein targets. Researchers use it to explore potential interactions with enzymes, receptors, or other biomolecules. Such studies guide drug design and optimization.

These six applications highlight the versatility and potential of 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one in scientific research. Further investigations will uncover additional uses and contribute to our understanding of its biological activities . If you need more information or have any other queries, feel free to ask! 😊

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O4/c26-18-3-1-2-4-20(18)28-7-9-29(10-8-28)24(32)15-30-11-12-31-21(25(30)33)14-19(27-31)17-5-6-22-23(13-17)35-16-34-22/h1-6,11-14H,7-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFDCRKOEGFZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

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